

A Guide to Inter-Laboratory Comparison of Vinyl Chloride Measurement

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Compound of Interest

Compound Name: Vinyl Chloride

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This guide provides an objective comparison of analytical methods for the measurement of **vinyl chloride**, supported by data from inter-laboratory studies. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound. The information presented is compiled from established methodologies and collaborative testing reports to ensure a comprehensive overview of method performance.

Comparison of Analytical Methods

The performance of various analytical methods for **vinyl chloride** measurement has been evaluated in several inter-laboratory studies. The following table summarizes the quantitative data on the precision and detection limits of these methods. The primary technique employed is gas chromatography (GC) coupled with various detectors.

Method Reference	Matrix	No. of Laboratories	Analyte Concentration	Standard Deviation (%)	Relative Standard Deviation (%)	Limit of Detection (LOD) / Limit of Quantitation (LOQ)
EPA Method 107[1]	PVC Resin	7	2.09 ppm	2.63	-	-
EPA Method 107[1]	PVC Resin	7	1.66 ppm	4.16	-	-
EPA Method 107[1]	PVC Resin	7	62.66 ppm	5.29	-	System dependent, should be 10x background noise for 50 ppm standard
EPA Method 106 (Collaborative Test)[2]	Gas Mixtures	10	< 10 ppm	-	Repeatability: ± 0.5 ppm	-
EPA Method 106 (Collaborative Test)[2]	Gas Mixtures	10	50 ppm	-	Repeatability: ± 6 ppm	-
EPA Method 107A[3]	Latex	1	181.8 ppm	7.5	-	0.2 ppm for dry PVC resin

NIOSH Method[4]	Air	-	-	-	-	0.2 ng per injection
GC-MSD Method[5]	Workplace Air	-	-	-	Expanded Uncertainty : 15%	Relative LOQ: 0.00023 mg/m ³
HS-SPME-GC/MS	PVC Materials	1	0.1 mg/kg	-	4.8	LOD: 0.05 µg/kg, LOQ: 0.17 µg/kg

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and ensuring the validity of the data. Below are the protocols for the key analytical methods cited in this guide.

EPA Method 107: Determination of Vinyl Chloride in In-Process Wastewater and PVC Resin

This method is applicable for determining the **vinyl chloride** monomer (VCM) content in in-process wastewater and the residual VCM in poly**vinyl chloride** (PVC) resins.[1]

Sample Preparation and Analysis:

- A sample of PVC resin or in-process wastewater is collected in a sealed vial.[1]
- The vial is conditioned at a constant temperature (90°C) to allow the VCM to equilibrate between the sample and the headspace.[1]
- A headspace sampler is used to automatically inject a constant volume of the headspace gas into a gas chromatograph (GC).[1]
- The GC is equipped with a flame ionization detector (FID) for the quantification of **vinyl chloride**. [1]

- The chromatographic column is typically a stainless steel column packed with Porapak Q or an equivalent material that provides adequate resolution.[1]

Calibration:

- Calibration standards are prepared by placing a known amount of distilled water in a vial and then filling it with a VCM/nitrogen standard gas.[1]
- A calibration curve is generated by plotting the area counts from the chromatograph against the concentration of the **vinyl chloride** standards.[1]

EPA Method 106: Determination of Vinyl Chloride from Stationary Sources

This method is used for the measurement of **vinyl chloride** emissions from stationary sources.
[2][6]

Sampling:

- A gas sample is collected from the source into a Tedlar or aluminized Mylar bag.[6]
- The sampling train consists of a probe, a needle valve to adjust the flow rate, a pump, and a flow meter.[6]

Analysis:

- The collected gas sample is introduced into a GC equipped with an FID through a heated sampling loop.[6]
- The primary chromatographic column is typically stainless steel packed with Chromosorb 102. A secondary column may be used to resolve interferences.[6]
- The peak area or height corresponding to **vinyl chloride** is measured and compared to a calibration curve to determine the concentration.[6]

Calibration:

- Standard gas mixtures of **vinyl chloride** in nitrogen are used to calibrate the GC.[6]

- The retention time for **vinyl chloride** is determined by injecting a standard gas mixture into the GC.[6]

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC/MS

This method is suitable for the determination of **vinyl chloride** monomer in food contact materials.

Sample Preparation and Extraction:

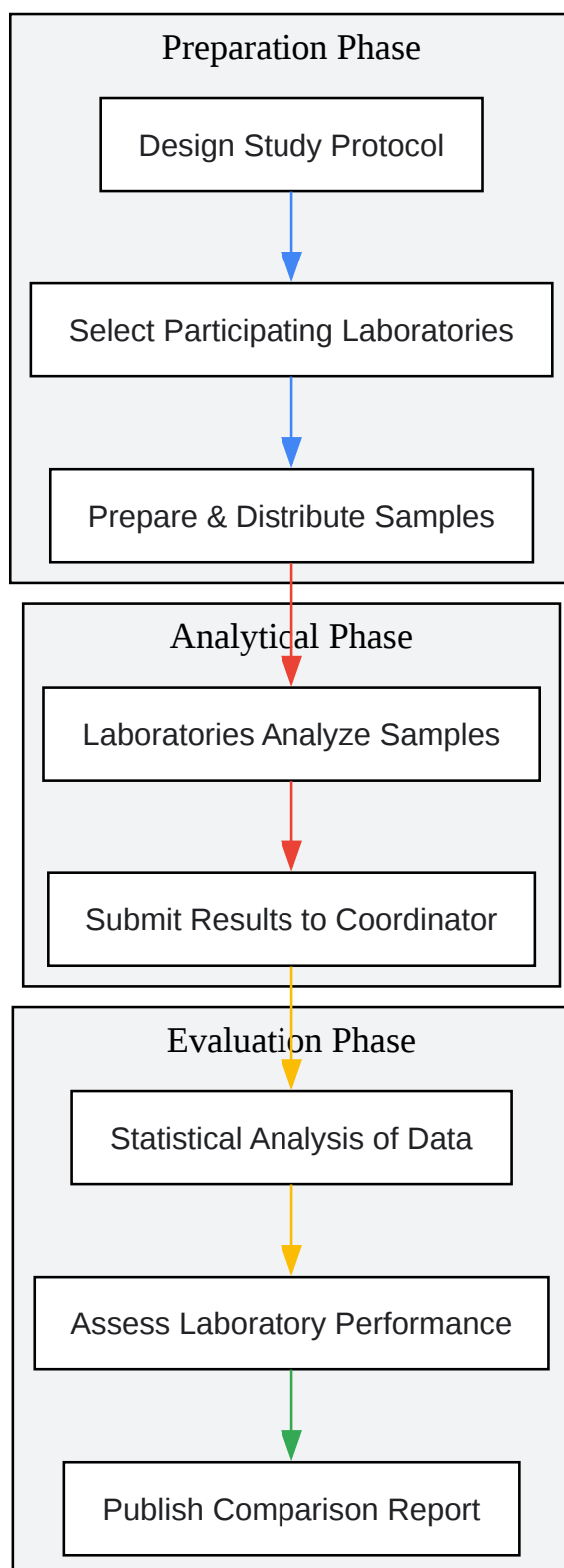
- A sample of the PVC material is placed in a sealed vial.
- The vial is heated to a specific temperature (e.g., 60°C) to facilitate the release of VCM into the headspace.
- A solid-phase microextraction (SPME) fiber (e.g., Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 10 minutes) to adsorb the VCM.

Analysis:

- The SPME fiber is then transferred to the injection port of a GC-MS system.
- The adsorbed VCM is thermally desorbed from the fiber and analyzed by the GC-MS.
- Mass spectrometry provides selective detection and confirmation of **vinyl chloride**.

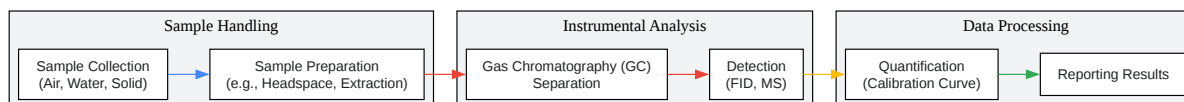
Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison and the general analytical workflow for **vinyl chloride** measurement.



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Caption: Workflow of an inter-laboratory comparison study.



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Caption: General workflow for **vinyl chloride** analysis.

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